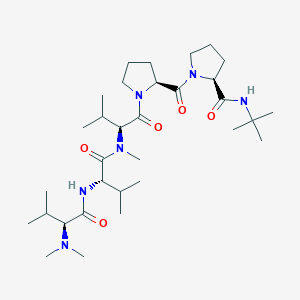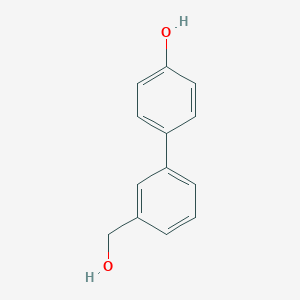
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related fluorenylmethoxycarbonyl compounds involves strategic organic reactions that yield high-purity products. For example, the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid showcases the versatility and efficiency of utilizing (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea) obtained from potassium thiocyanate for fluorenylmethoxycarbonyl compound formation (Le & Goodnow, 2004).
Molecular Structure Analysis
The molecular structure of fluorenylmethoxycarbonyl compounds has been extensively studied, revealing intricate details about their configuration and conformation. Detailed experimental and theoretical studies, including density functional theory and ab initio Hartree-Fock study, have been conducted on related compounds to understand their vibrational spectra, offering insights into the molecular structure and stability (Ye et al., 2007).
Chemical Reactions and Properties
Fluorenylmethoxycarbonyl compounds participate in various chemical reactions, showcasing their reactivity and potential for further modification. For instance, the use of the fluoren-9-ylmethoxycarbonyl (Fmoc) group for protecting hydroxy-groups during synthesis demonstrates the compound's versatility in organic synthesis (Gioeli & Chattopadhyaya, 1982).
Physical Properties Analysis
The physical properties of fluorenylmethoxycarbonyl compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in various scientific fields. Studies like the one by Liu and Yu, which explored the crystal structure of a fluorene derivative, provide valuable data on the physical characteristics of these compounds (Liu & Yu, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and photophysical properties, are integral to understanding fluorenylmethoxycarbonyl compounds' behavior in different environments. Research on the synthesis and characterization of various fluorene derivatives has shed light on these compounds' acid-triggered fluorescence "off-on" behaviors, illustrating their chemical versatility and potential as fluorophores (Wang et al., 2005).
科学的研究の応用
Fluorescent Chemosensors
Fluorescent chemosensors utilizing fluorophoric platforms, like 4-Methyl-2,6-diformylphenol (DFP), demonstrate the potential for detecting a wide range of analytes. These chemosensors exhibit high selectivity and sensitivity, underlining the importance of fluorinated compounds in developing advanced sensing technologies for metal ions, anions, and neutral molecules (P. Roy, 2021).
Protein Design
In protein design, the incorporation of fluorinated analogs of hydrophobic amino acids has been explored to create proteins with novel chemical and biological properties. This approach has shown promise in enhancing protein stability against chemical and thermal denaturation, indicating the utility of fluorinated compounds in engineering proteins with desired functionalities (B. Buer & E. Marsh, 2012).
Radiative Decay Engineering
Radiative Decay Engineering (RDE) represents another innovative application, where the emission of fluorophores is modified by altering their radiative decay rates. This technique, which involves interactions with metallic surfaces to change the intensity and distribution of radiation, opens new avenues for increasing quantum yields and directing emission in specific directions, benefiting medical diagnostics and other biotechnological applications (J. Lakowicz, 2001).
Environmental and Biodegradability Studies
Studies on the environmental fate, persistence, and biodegradability of fluorinated compounds, including polyfluoroalkyl chemicals, highlight the importance of understanding the impact of these substances on the environment and their potential transformation into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). Such research is crucial for assessing environmental risks and developing strategies for managing the presence of fluorinated compounds in nature (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Analytical and Synthetic Methodologies
The development of synthetic methodologies for fluoroquinolones, a class of potent antibacterial agents, exemplifies the significance of fluorinated compounds in pharmaceutical research. Fluoroquinolones, derived from nalidixic acid, showcase the broad-spectrum activity against various pathogens, underlining the role of fluorinated agents in advancing antibiotic therapies (Adilson D. da Silva et al., 2003).
特性
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXRHKBSMBRBBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67586.png)
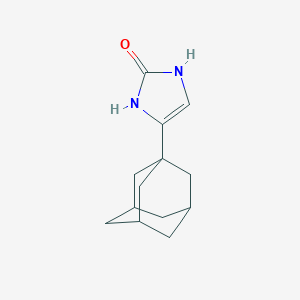
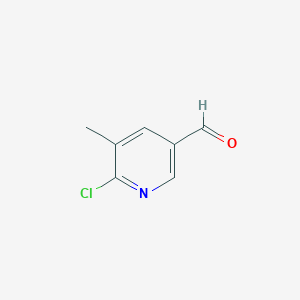
![2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone](/img/structure/B67591.png)





![1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione](/img/structure/B67608.png)
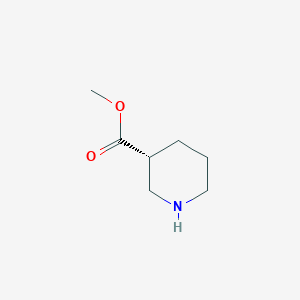
![6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B67610.png)
